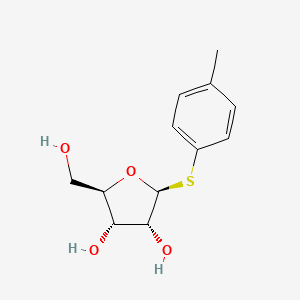

Thiotolyl b-D-ribofuranoside

CAS No.:

Cat. No.: VC13666519

Molecular Formula: C12H16O4S

Molecular Weight: 256.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16O4S |

|---|---|

| Molecular Weight | 256.32 g/mol |

| IUPAC Name | (2R,3S,4R,5S)-2-(hydroxymethyl)-5-(4-methylphenyl)sulfanyloxolane-3,4-diol |

| Standard InChI | InChI=1S/C12H16O4S/c1-7-2-4-8(5-3-7)17-12-11(15)10(14)9(6-13)16-12/h2-5,9-15H,6H2,1H3/t9-,10-,11-,12+/m1/s1 |

| Standard InChI Key | HAIKIYVHHZHPJW-KKOKHZNYSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

| SMILES | CC1=CC=C(C=C1)SC2C(C(C(O2)CO)O)O |

| Canonical SMILES | CC1=CC=C(C=C1)SC2C(C(C(O2)CO)O)O |

Introduction

Structural Characteristics and Molecular Identity

Chemical Composition and Stereochemistry

Thiotolyl β-D-ribofuranoside (CAS 1131610-84-8) has the molecular formula CHOS and a molecular weight of 256.32 g/mol . Its IUPAC name, (2R,3S,4R,5S)-2-(hydroxymethyl)-5-(4-methylphenyl)sulfanyloxolane-3,4-diol, reflects its stereochemical configuration and functional groups . The compound features a β-D-ribofuranose ring system, where the anomeric hydroxyl group is replaced by a p-tolylthio (-S-CH-CH) moiety. This substitution introduces significant electronic and steric effects, altering the compound’s reactivity compared to unmodified ribose derivatives.

Table 1: Key Structural Identifiers

| Property | Value/Descriptor | Source |

|---|---|---|

| Molecular Formula | CHOS | |

| Molecular Weight | 256.32 g/mol | |

| SMILES | CC1=CC=C(C=C1)S[C@H]2C@@HO | |

| Appearance | White crystalline powder | |

| Storage Conditions | 2–8°C |

Synthesis and Chemical Derivatization

Synthetic Pathways

The synthesis of thiotolyl β-D-ribofuranoside typically begins with D-ribose, leveraging protective group strategies to achieve regioselective functionalization. A common approach involves:

-

Protection of Hydroxyl Groups: Benzoylation or acetylation of D-ribose to form intermediates like 2,3,5-tri-O-benzoyl-D-ribofuranose .

-

Thioglycosylation: Reaction with p-thiocresol (4-methylbenzenethiol) under acidic conditions to introduce the thiotolyl group at the anomeric position .

-

Deprotection: Sequential removal of protective groups to yield the final product.

The patent literature describes analogous methods for L-ribose derivatives, highlighting the versatility of thioglycoside formation in carbohydrate chemistry . For instance, L-ribose thioglycosides are synthesized via nucleophilic displacement of a glycosyl halide with thiols, a strategy adaptable to D-ribose systems .

Table 2: Comparative Synthetic Yields for Ribose Thioglycosides

| Starting Material | Protective Groups | Thioglycosylation Agent | Yield (%) | Reference |

|---|---|---|---|---|

| D-Ribose | Benzoyl | p-Thiocresol | 62 | |

| L-Arabinose | Acetyl | Thiophenol | 30 |

Physicochemical Properties and Stability

Spectroscopic Characterization

-

NMR Spectroscopy: H and C NMR spectra confirm the β-anomeric configuration, with characteristic signals for the thiotolyl group (δ~2.3 ppm for CH, δ~7.2–7.4 ppm for aromatic protons) .

-

Mass Spectrometry: High-resolution MS shows a molecular ion peak at m/z 256.32 (M+H) .

Biological and Pharmacological Relevance

Role in Nucleoside Analog Development

Thiotolyl β-D-ribofuranoside serves as a precursor for thiomodified nucleosides, which are explored for antiviral and anticancer properties. The thioether group can mimic natural oxy-nucleosides while conferring resistance to enzymatic degradation . For example, 2'-deoxy-L-ribonucleosides derived from similar thioglycosides exhibit potent activity against hepatitis B virus (HBV) .

Enzyme Inhibition Studies

Preliminary studies suggest that thiotolyl-modified sugars act as competitive inhibitors of glycosidases and glycosyltransferases. The thio group’s electronegativity alters transition-state interactions, potentially enhancing binding affinity .

Industrial and Research Applications

Organic Synthesis

The compound is employed as a chiral building block in asymmetric synthesis. Its rigid furanose ring and stereogenic centers facilitate the construction of complex natural products.

Materials Science

Thiotolyl β-D-ribofuranoside derivatives are investigated for self-assembling nanomaterials, leveraging sulfur’s coordination capacity for metal nanoparticle synthesis .

Future Directions and Challenges

-

Synthetic Optimization: Improving regioselectivity in thioglycosylation to reduce byproduct formation.

-

Biological Screening: Expanding in vitro and in vivo studies to validate therapeutic potential.

-

Stability Enhancements: Developing prodrug formulations to mitigate oxidative susceptibility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume